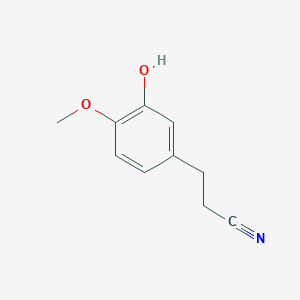
3-(3-Hydroxy-4-methoxyphenyl)propanenitrile
Cat. No. B8345990
M. Wt: 177.20 g/mol
InChI Key: KRSZLFKZELCBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03932678
Procedure details


A 100 ml. round bottom flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet and bubbler, and a heated oil bath was charged with 14.9 g. of crude α-cyano-3-hydroxy-4-methoxydihydrocinnamic acid (above) and freshly redistilled quinoline (8 ml.). The acid underwent smooth decarboxylation at an oil bath temperature of 150°-155°C with CO2 evolution continuing 45 min. The mixture was then heated 1 hour at 165°C (oil bath) and permitted to cool to room temperature. For workup, the cooled mixture was treated with 500 ml. of 1N HCl and extracted thoroughly with several portions of ether totalling 350 ml. The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.), and finally dried over anhydrous Na2SO4. Concentration of the ether solution gave 8.3 g. (70% yield) of β-(3-hydroxy-4-methoxyphenyl)propionitrile as a pale yellow solid. Recrystallization from ethyl acetate/hexane gave the pure compound as light yellow crystals, m.p. 82°C (62% yield of recrystallized product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([OH:16])[CH:9]=1)C(O)=O)#[N:2].N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[OH:16][C:10]1[CH:9]=[C:8]([CH2:7][CH2:3][C:1]#[N:2])[CH:13]=[CH:12][C:11]=1[O:14][CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)O)CC1=CC(=C(C=C1)OC)O
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
round bottom flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
bubbler, and a heated oil bath was charged with 14.9 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
temperature of 150°-155°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
For workup, the cooled mixture was treated with 500 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of 1N HCl and extracted thoroughly with several portions of ether totalling 350 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
finally dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the ether solution gave 8.3 g
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1OC)CCC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
